4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
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Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopentane ring, which is a five-membered ring of carbon atoms. The compound also contains a furan ring, which is a five-membered ring with one oxygen atom .Scientific Research Applications
Synthesis and Chemical Properties
- A study explored the synthesis of thiazolopyrimidine derivatives, including compounds with structural similarities to the requested compound, highlighting their methods of synthesis and spectroscopic data (Selvam, Karthik, Palanirajan, & Ali, 2012).
- Another research described the synthesis and structural characterization of pyrimidine derivatives, providing insights into the molecular structure and synthesis techniques (Choi, Seo, Son, & Lee, 2008).
Biological Activities
- The antinociceptive and anti-inflammatory properties of related thiazolopyrimidine derivatives were evaluated in a study, offering insights into potential therapeutic applications (Selvam et al., 2012).
- Research on pyrimidine derivatives showed antimicrobial activity, which is significant for developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
- A study on the synthesis of 2-methylsulfanylpyrimidin-4(3H)-one nucleosides and analogues assessed their antiviral efficacy, particularly against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV) (Robins et al., 2007).
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c20-15-7-6-12(9-16(15)21)11-26-18-14-4-1-5-17(14)23(19(24)22-18)10-13-3-2-8-25-13/h2-3,6-9H,1,4-5,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNRPNCJDLTLJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=C(C=C3)Cl)Cl)CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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